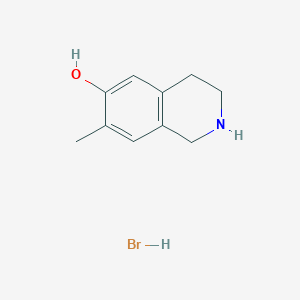

![molecular formula C19H21FN2O2S B2766546 N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide CAS No. 1424749-43-8](/img/structure/B2766546.png)

N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

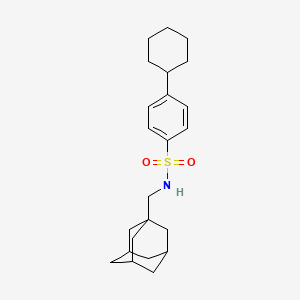

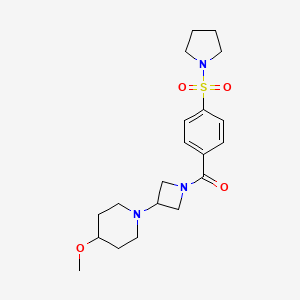

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a sulfonamide group, which is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group.

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a sulfonamide group, and phenyl groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación

Microbial Degradation of Polyfluoroalkyl Chemicals

Research indicates that polyfluoroalkyl chemicals, which could include compounds similar to N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-2-phenylethene-1-sulfonamide, undergo microbial degradation in the environment. This process can lead to the formation of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS), substances of considerable regulatory and environmental concern due to their toxic profiles. Understanding the microbial pathways and degradation products is crucial for assessing the environmental fate and impacts of these precursors (Liu & Avendaño, 2013).

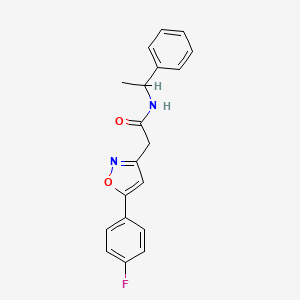

Evaluation of Fluoropolymers

Fluoropolymers, including potentially related compounds, are evaluated for their distinct properties that separate them from other PFAS groups, emphasizing their negligible bioavailability and non-bioaccumulative nature. Such evaluations are vital for regulatory purposes, indicating that these substances do not pose the same risks as other PFAS compounds (Henry et al., 2018).

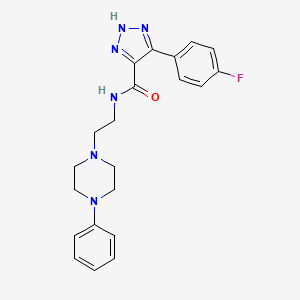

Sulfonamide Inhibitors Research

The application of sulfonamide inhibitors in medical research demonstrates their significance in developing treatments for various conditions, including bacterial infections and other diseases. This research area encompasses the study of sulfonamide compounds as bacteriostatic antibiotics and their potential in therapeutic applications (Gulcin & Taslimi, 2018).

Emerging Poly- and Perfluoroalkyl Substances in Aquatic Environments

The detection and analysis of emerging PFAS in aquatic environments, including water, sediment, and aquatic organisms, highlight the ongoing challenge of identifying and managing the environmental impacts of these persistent substances. Understanding their occurrence, distribution, and potential ecological effects remains a critical area of environmental science (Xiao, 2017).

Human Health Impacts

Studies on the health effects of PFAS, including compounds with structural similarities to this compound, are essential for understanding their impact on human health. Research focuses on thyroid disruption and potential links to various health conditions, underscoring the need for careful assessment and regulation of these substances (Coperchini et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Future research could explore the synthesis, characterization, and biological activity of this compound and its derivatives. This could include developing more efficient synthesis methods, studying its interactions with biological targets, and assessing its potential for use in the treatment of various diseases .

Propiedades

IUPAC Name |

N-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2S/c20-18-6-8-19(9-7-18)22-12-10-17(15-22)14-21-25(23,24)13-11-16-4-2-1-3-5-16/h1-9,11,13,17,21H,10,12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNZKJXBHNCTJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CNS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)

![3-(4-Methoxyphenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2766465.png)

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2,4,5-trifluorophenyl)acetamide](/img/structure/B2766467.png)

![2,5-Bis[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentan-1-one](/img/structure/B2766468.png)

![6-(isopentylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2766469.png)

![6-(2-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2766472.png)

![2-{[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2766482.png)

![4-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2766484.png)